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Compound of Interest

Compound Name:
2-Amino-3-bromo-5-

methylpyrazine

Cat. No.: B112963 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3-bromo-
5-methylpyrazine as a key intermediate in the synthesis of pharmaceutical compounds. This

document includes detailed experimental protocols, quantitative data, and visualizations to

guide researchers in leveraging this versatile building block for drug discovery and

development.

Introduction
2-Amino-3-bromo-5-methylpyrazine (CAS No. 74290-65-6) is a substituted pyrazine

derivative that serves as a valuable scaffold in medicinal chemistry.[1] Its unique arrangement

of a nucleophilic amino group, a reactive bromo substituent, and a methyl group on the

pyrazine core allows for diverse chemical modifications, making it an attractive starting material

for the synthesis of complex bioactive molecules.[1][2] The pyrazine ring itself is a privileged

structure found in numerous FDA-approved drugs, particularly kinase inhibitors and antiviral

agents.[1] This intermediate is particularly useful for introducing the 2-amino-5-methylpyrazine

moiety into target molecules, often through cross-coupling reactions or nucleophilic

substitutions.[1][2]
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A summary of the key physicochemical properties of 2-Amino-3-bromo-5-methylpyrazine is

presented in the table below.

Property Value Reference

Molecular Formula C₅H₆BrN₃ [1]

Molecular Weight 188.03 g/mol [1]

Appearance Yellow solid

CAS Number 74290-65-6 [1]

Purity Typically >95% [1]

Storage 2-8°C under inert atmosphere [1]

Applications in Pharmaceutical Synthesis
2-Amino-3-bromo-5-methylpyrazine is a versatile intermediate for the synthesis of a variety

of pharmaceutical candidates, including:

Kinase Inhibitors: The 2-aminopyrazine scaffold is a common feature in many kinase

inhibitors. The bromo group on this intermediate allows for Suzuki-Miyaura or other

palladium-catalyzed cross-coupling reactions to introduce various aryl or heteroaryl moieties,

which are often crucial for binding to the kinase active site.

Antiviral Agents: Pyrazine derivatives have shown significant potential as antiviral drugs. This

intermediate can be used to synthesize analogues of known antiviral compounds or to

generate novel structures for screening.

Endothelin Receptor Antagonists: As demonstrated in patent literature, this compound can

be used to synthesize N-heteroaryl-pyridinesulfonamide derivatives that act as endothelin

receptor antagonists, which are investigated for the treatment of hypertension and other

cardiovascular diseases.[3][4]
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This protocol describes the synthesis of the title compound from 5-methylpyrazin-2-amine via

bromination.

Reaction Scheme:

5-Methylpyrazin-2-amine
Bromine (Br2)

Pyridine
Dichloromethane (DCM)

2-Amino-3-bromo-5-methylpyrazineRoom Temperature, Overnight

Click to download full resolution via product page

Caption: Synthesis of 2-Amino-3-bromo-5-methylpyrazine.

Materials:

Reagent CAS Number
Molecular
Weight

Moles (mmol) Amount

5-Methylpyrazin-

2-amine
2847-30-5 109.13 45.8 5.00 g

Bromine 7726-95-6 159.81 55.0 8.80 g

Pyridine 110-86-1 79.10 55.0 4.35 g

Dichloromethane

(DCM)
75-09-2 84.93 - 250 mL

Water 7732-18-5 18.02 - 150 mL

Saturated Brine - - - 100 mL

Anhydrous

Sodium Sulfate
7757-82-6 142.04 - q.s.

Procedure:

To a solution of 5-methylpyrazin-2-amine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0

mmol) in dichloromethane (250 mL), slowly add bromine (8.80 g, 55.0 mmol).
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Stir the reaction mixture at room temperature overnight.

Upon completion of the reaction, add water (150 mL) for extraction and separate the organic

layer.

Wash the organic layer with saturated brine (100 mL), dry over anhydrous sodium sulfate,

and filter.

Concentrate the filtrate under vacuum to afford 2-amino-3-bromo-5-methylpyrazine as a

yellow solid.

Quantitative Data:

Product Yield (g) Yield (%) Purity

2-Amino-3-bromo-5-

methylpyrazine
7.64 88% >95%

Synthesis of 2-Amino-3-methoxy-5-methylpyrazine
This protocol demonstrates a nucleophilic substitution reaction using 2-Amino-3-bromo-5-
methylpyrazine as the starting material, as described in patent WO1996040681A1.[4]

Reaction Scheme:

2-Amino-3-bromo-5-methylpyrazine Sodium Methoxide (NaOMe)
Methanol (MeOH) 2-Amino-3-methoxy-5-methylpyrazineReflux, 18 hours

Click to download full resolution via product page

Caption: Synthesis of 2-Amino-3-methoxy-5-methylpyrazine.

Materials:
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Reagent CAS Number
Molecular
Weight

Moles (mmol) Amount

2-Amino-3-

bromo-5-

methylpyrazine

74290-65-6 188.03 1.99 0.374 g

Sodium 7440-23-5 22.99 5.00 0.115 g

Methanol 67-56-1 32.04 - 6 mL

Water 7732-18-5 18.02 - 5 mL

Dichloromethane 75-09-2 84.93 - 60 mL

Anhydrous

Magnesium

Sulfate

7487-88-9 120.37 - q.s.

Procedure:

Prepare a fresh solution of sodium methoxide by adding sodium (0.115 g) to methanol (6

mL).

Add 2-Amino-3-bromo-5-methylpyrazine (0.374 g) to the sodium methoxide solution.

Heat the reaction mixture under reflux for 18 hours.

Cool the reaction to room temperature and remove the solvent by evaporation.

Add water (5 mL) to the residue and extract with dichloromethane (3 x 20 mL).

Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to

yield the product.

Quantitative Data:

Yield and purity data for this specific reaction are not detailed in the patent but are expected to

be high based on similar nucleophilic aromatic substitution reactions.
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Signaling Pathway and Experimental Workflow
Endothelin Receptor Signaling Pathway
The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation.

Endothelin-1 (ET-1) binds to its receptors, ETA and ETB, on smooth muscle cells, leading to a

cascade of intracellular events that result in physiological responses. Antagonists of these

receptors are of therapeutic interest for cardiovascular diseases.
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Caption: Simplified Endothelin Receptor Signaling Pathway.
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General Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing 2-Amino-3-bromo-5-
methylpyrazine in a drug discovery program.

2-Amino-3-bromo-5-methylpyrazine

Chemical Synthesis
(e.g., Suzuki Coupling, Nucleophilic Substitution)

Library of Pyrazine Derivatives

Biological Screening
(e.g., Kinase Assays, Antiviral Assays)

Hit Identification

Lead Optimization
(Structure-Activity Relationship Studies)

Iterative Synthesis

Preclinical Candidate
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Caption: General drug discovery workflow.
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Conclusion
2-Amino-3-bromo-5-methylpyrazine is a highly valuable and versatile intermediate for the

synthesis of pharmaceutically relevant compounds. Its reactivity allows for the facile

introduction of diverse functionalities, enabling the exploration of vast chemical space in drug

discovery programs. The protocols and information provided herein serve as a valuable

resource for researchers and scientists working in the field of pharmaceutical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b112963?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

